2-Morpholinoethanamine 2HCl

説明

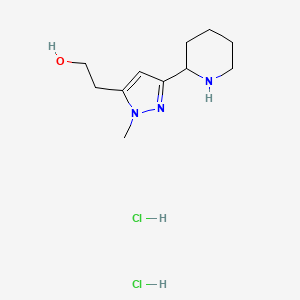

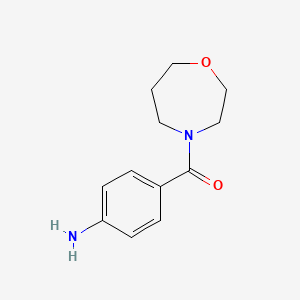

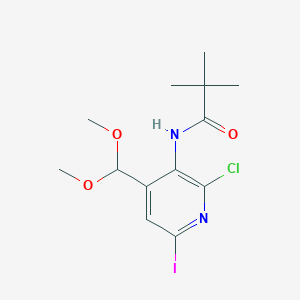

2-Morpholinoethanamine 2HCl, also known as 2-(oxazinan-2-yl)ethanamine;dihydrochloride, is a compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol. It is a key intermediate of moclobemide, which is a selective monoamine oxidase A inhibitor for the treatment of depressive illness .

Synthesis Analysis

2-Morpholinoethanamine is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials. The process development of an effective synthetic route by utilizing morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements was undertaken .Molecular Structure Analysis

The molecular structure of 2-Morpholinoethanamine 2HCl consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .Chemical Reactions Analysis

2-Morpholinoethanamine has been used as a versatile acid-base catalyst for the synthesis of some heterocyclic compounds . It has shown remarkable nucleophilic potency at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Morpholinoethanamine include a density of 1.0±0.1 g/cm3, a boiling point of 202.6±20.0 °C at 760 mmHg, and a melting point of 24 °C. It also has a molecular weight of 130.188 and a flash point of 76.3±21.8 °C .科学的研究の応用

Synthesis of Heterocyclic Compounds

2-Morpholinoethanamine has been utilized as a versatile acid-base catalyst for the synthesis of various heterocyclic compounds. A study demonstrated its application in the one-pot synthesis of benzo[b]pyran, pyrano[3,2-c]chromene, and polyhydroquinoline derivatives, which are important for their pharmacological properties .

Organocatalysis

As an organocatalyst, 2-Morpholinoethanamine offers several advantages such as cost-effectiveness, non-toxicity, and resistance to air and moisture. It’s used in green chemistry applications due to its ability to catalyze reactions without the need for metals .

Antiviral Research

Some derivatives of pyran, chromene, and quinoline, synthesized using 2-Morpholinoethanamine, have shown remarkable activity against COVID-19. Molecular docking studies suggest that these compounds could be promising candidates for further research as potential treatments .

Pharmaceutical Intermediate

2-Morpholinoethanamine is a key intermediate in the synthesis of Moclobemide, a selective monoamine oxidase A inhibitor used to treat depressive illness. It also forms the basis for compounds with a broad spectrum of biological activities, including anti-gastroesophageal reflux disease, anti-inflammatory, and anticancer properties .

Green Chemistry

The immobilization of 2-Morpholinoethanamine on graphene oxide nanosheets represents a non-toxic, green, and simple method for preparing bifunctional acid-base nanocatalysts. This aligns with the principles of green chemistry, emphasizing sustainability and environmental friendliness .

Synthesis Optimization

An improved procedure for the synthesis of 2-Morpholinoethanamine has been developed, which is rapid, mainly in aqueous conditions, and uses commercially accessible starting materials. This process is significant for its high yield and convenience, making it a practical choice for large-scale production .

作用機序

Target of Action

The primary target of 2-Morpholinoethanamine is Cathepsin D , a human protein . Cathepsin D is an important enzyme involved in protein degradation and has been implicated in several pathological processes.

Result of Action

Compounds containing 2-morpholinoethanamine as a side group have shown a broad spectrum of biological activities, such as anti-gastroesophageal reflux disease, anti-irritable bowel syndrome, anti-inflammatory, and anticancer .

Action Environment

It is synthesized rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials .

特性

IUPAC Name |

2-(oxazinan-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-3-5-8-4-1-2-6-9-8;;/h1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIIZTJSSXOVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCON(C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinoethanamine 2HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)

![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1428157.png)

![3-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B1428159.png)

![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1428163.png)

![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)

![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)